molecular formula C20H12FNO4 B15025325 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B15025325
M. Wt: 349.3 g/mol
InChI Key: HFEVNYDKHYYBOU-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a fluorobenzoyl group and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Furan-2-carboxamide Moiety: The final step involves the coupling of the benzofuran derivative with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide
  • N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-furamide

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is unique due to its specific combination of a benzofuran ring with a fluorobenzoyl group and a furan-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H12FNO4

Molecular Weight

349.3 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

InChI

InChI=1S/C20H12FNO4/c21-13-9-7-12(8-10-13)18(23)19-17(14-4-1-2-5-15(14)26-19)22-20(24)16-6-3-11-25-16/h1-11H,(H,22,24)

InChI Key

HFEVNYDKHYYBOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4

Origin of Product

United States

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